molecular formula C23H17N7O B2749988 (E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 586994-91-4

(E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2749988
CAS No.: 586994-91-4
M. Wt: 407.437
InChI Key: IDMIDBFHWOJXJR-VULFUBBASA-N
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Description

Synthesis Analysis

This compound can be synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-b]quinoxaline core, a phenyl group attached to the 2-amino position, and a pyridin-3-ylmethylene group attached to the 1-amino position.

Scientific Research Applications

Targeted Delivery Agents

Quinoxaline derivatives have been synthesized with potential applications as targeted delivery agents for nitric oxide (NO) to biological sites such as tumors. These compounds form coordinate bonds with metal ions, which can subsequently bond with NO. Upon irradiation with long-wavelength light, NO is released at the target site, indicating a promising avenue for therapeutic applications in cancer treatment and imaging (Yi-Qiu Yang et al., 2017).

Novel Organic Syntheses

Research into quinoxaline and pyridoquinoxaline derivatives has led to the development of new synthetic pathways, contributing to the broader field of organic chemistry. These pathways enable the synthesis of compounds with varied pharmacological properties, highlighting the versatility of quinoxaline derivatives in drug development and organic synthesis (Md. Serajul Haque Faizi et al., 2018).

Advanced Polymer Materials

Quinoxaline-containing monomers have been utilized in the synthesis of hyperbranched aromatic polyamides, demonstrating applications in creating advanced materials with specific physical and chemical properties. These materials are of interest for their potential use in high-temperature applications, showcasing the impact of quinoxaline derivatives in material science and engineering (Jong‐Beom Baek et al., 2003).

Antimycobacterial Agents

Some pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity. This research highlights the potential of quinoxaline derivatives as therapeutic agents against Mycobacterium tuberculosis, contributing to the fight against tuberculosis (J. Guillon et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. In particular, its anticancer, antibacterial, antifungal, and antioxidant properties could be of interest for future research .

Properties

IUPAC Name

2-amino-N-phenyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N7O/c24-21-19(23(31)27-16-8-2-1-3-9-16)20-22(29-18-11-5-4-10-17(18)28-20)30(21)26-14-15-7-6-12-25-13-15/h1-14H,24H2,(H,27,31)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMIDBFHWOJXJR-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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